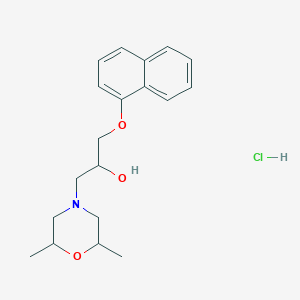

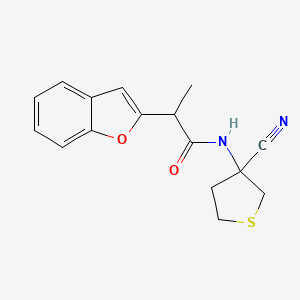

N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been found to exhibit a range of biological activities.

Applications De Recherche Scientifique

Antimicrobial Properties Research conducted by Parikh and Joshi (2014) on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, which share structural similarities with N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, revealed significant antimicrobial properties. These compounds were evaluated against a broad panel of bacterial and fungal strains, indicating that the presence of fluorine atoms significantly enhances antimicrobial efficacy. This suggests the compound may also possess notable antimicrobial properties due to its structural components (Parikh & Joshi, 2014).

Molecular Interaction Studies The compound's potential in molecular interaction studies is evident from research on related benzothiazolinone acetamide analogs. A study by Mary et al. (2020) on benzothiazolinone acetamide analogs, which are structurally related to N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, involved spectroscopic and quantum mechanical studies. These studies aimed at analyzing the ligand-protein interactions and photovoltaic efficiency modeling, indicating the compound's utility in understanding molecular dynamics and interactions at the quantum level (Mary et al., 2020).

Investigation of Photochemical Reactions Park et al. (2002) conducted a study on the photoinduced intramolecular substitution reaction of aryl halide with the carbonyl oxygen of the amide group, highlighting the compound's relevance in photochemical reaction studies. This research provides insights into how structural elements within such compounds interact under specific conditions, offering a basis for further investigation into the photochemical properties of N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (Park et al., 2002).

Synthesis and Activity Evaluation The synthesis and activity evaluation of related compounds, such as those studied by Salama (2020), offer a framework for understanding the synthetic pathways and potential biological activities of N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide. These studies contribute to the development of novel compounds with potential applications in treating microbial infections and other diseases (Salama, 2020).

Mécanisme D'action

The compound also contains fluorine atoms. Fluorine-containing compounds play a very important role in medicinal chemistry. Fluorine, being the most electronegative atom with a small atomic radius, helps to enhance the biological activity of newly designed molecules . Fluorinated compounds have been widely used as important antifungal, anticancer, and antibacterial drugs .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c18-13-6-3-5-11(8-13)17-22-21-16(24-17)9-15(23)20-10-12-4-1-2-7-14(12)19/h1-8H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGWHCQRPJVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)

![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)

![N-(4-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2939925.png)

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)